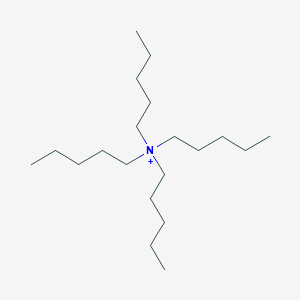

Tetrapentylammonium

Beschreibung

Eigenschaften

CAS-Nummer |

15959-61-2 |

|---|---|

Molekularformel |

C20H44N+ |

Molekulargewicht |

298.6 g/mol |

IUPAC-Name |

tetrapentylazanium |

InChI |

InChI=1S/C20H44N/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3/q+1 |

InChI-Schlüssel |

GJSGYPDDPQRWPK-UHFFFAOYSA-N |

SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC |

Kanonische SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC |

Andere CAS-Nummern |

15959-61-2 |

Verwandte CAS-Nummern |

2498-20-6 (iodide) 4965-17-7 (chloride) 866-97-7 (bromide) |

Synonyme |

tetrapentylammonium tetrapentylammonium bromide tetrapentylammonium chloride tetrapentylammonium hydrogen sulfate tetrapentylammonium hydroxide tetrapentylammonium iodide tetrapentylammonium ion tetrapentylammonium metaphosphate (3:1) tetrapentylammonium metaphosphate (4:1) tetrapentylammonium monopicrate tetrapentylammonium nitrate tetrapentylammonium perchlorate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tetrapentylammonium Bromide: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, consisting of a central nitrogen atom bonded to four pentyl chains and a bromide counterion, imparts a suite of valuable chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of TPAB, detailed experimental protocols for its key applications, and an exploration of its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound bromide is presented below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₄BrN | [1] |

| Molecular Weight | 378.47 g/mol | [1][2] |

| Appearance | White solid, often as flakes or powder | [1][2] |

| Melting Point | 100-101 °C | [2] |

| Boiling Point | Decomposes at high temperatures | N/A |

| Solubility | Soluble in water and organic solvents | [2] |

| CAS Number | 866-97-7 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral assignments can vary slightly based on the solvent and instrument parameters, general characteristics of the ¹H and ¹³C NMR spectra are as follows:

-

¹H NMR: The spectrum is characterized by signals corresponding to the protons of the four equivalent pentyl chains. Typically, one would expect to see a triplet for the terminal methyl protons (CH₃), multiplets for the internal methylene (B1212753) protons (CH₂), and a triplet for the methylene protons adjacent to the quaternary nitrogen atom.

-

¹³C NMR: The spectrum will show distinct peaks for each of the five non-equivalent carbon atoms in the pentyl chains. The chemical shifts are influenced by their proximity to the positively charged nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound bromide displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include:

-

C-H stretching vibrations of the alkyl chains.

-

C-H bending vibrations.

-

C-N stretching vibrations.

The absence of other significant functional group absorptions confirms the purity of the compound.

Mass Spectrometry

Mass spectrometry of this compound bromide will show the molecular ion of the this compound cation (C₂₀H₄₄N⁺). Fragmentation patterns would involve the loss of alkyl chains.

Crystal Structure

This compound bromide has a crystalline structure that has been characterized by X-ray diffraction. The crystal system and unit cell dimensions provide valuable insight into the solid-state packing of the ions.[1]

Key Applications and Experimental Protocols

This compound bromide's utility stems from its properties as a phase-transfer catalyst, a structure-directing agent, and an electrolyte component.

Phase-Transfer Catalysis

As a phase-transfer catalyst, TPAB facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2] The this compound cation can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate.

This protocol describes a general procedure for the S-alkylation of thiophenol using an alkyl halide, where tetrabutylammonium (B224687) bromide (a close analog of TPAB) is used as the phase-transfer catalyst. This can be adapted for use with TPAB.

Materials:

-

Thiophenol

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Sodium hydroxide (B78521) (NaOH)

-

This compound bromide (TPAB)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophenol and NaOH in water.

-

Add a catalytic amount of TPAB to the aqueous solution.

-

Add a solution of the alkyl halide in toluene to the flask.

-

Heat the biphasic mixture to the desired reaction temperature with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.

Structure-Directing Agent in Zeolite Synthesis

In the synthesis of zeolites and other microporous materials, TPAB can act as a structure-directing agent (SDA) or template. The size and shape of the this compound cation influence the framework structure of the resulting crystalline material by organizing the inorganic precursors around it during crystallization.

Materials:

-

Silicon source (e.g., tetraethyl orthosilicate (B98303) - TEOS)

-

Aluminum source (e.g., aluminum isopropoxide)

-

Mineralizing agent (e.g., sodium hydroxide)

-

This compound bromide (SDA)

-

Deionized water

Procedure:

-

Prepare a synthesis gel by mixing the silicon source, aluminum source, mineralizing agent, TPAB, and water in a specific molar ratio.

-

Stir the mixture until a homogeneous gel is formed.

-

Transfer the gel to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature for a defined period to allow for crystallization.

-

After crystallization, cool the autoclave to room temperature.

-

Filter the solid product, wash it thoroughly with deionized water, and dry it.

-

To remove the occluded TPAB template, the as-synthesized zeolite is typically calcined at a high temperature in air.

References

Tetrapentylammonium cation structure and size

An In-depth Technical Guide to the Structure and Size of the Tetrapentylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound cation ([N(C5H11)4]+) is a quaternary ammonium (B1175870) ion characterized by a central nitrogen atom covalently bonded to four pentyl groups. This bulky and symmetric organic cation is of significant interest in various fields, including as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a structural component in the synthesis of novel materials. Understanding its precise structure and size is crucial for predicting its behavior in different chemical environments, designing specific molecular interactions, and engineering materials with desired properties. This guide provides a comprehensive overview of the structure of the this compound cation and compiles available data and methodologies for determining its size, including its ionic radius and van der Waals volume.

Structure of the this compound Cation

The this compound cation possesses a tetrahedral geometry with the nitrogen atom at the center. The four pentyl (C5H11) chains extend outwards from the central nitrogen. Due to the free rotation around the C-C and C-N single bonds, the pentyl chains are flexible and can adopt various conformations. In the solid state, the specific conformation is influenced by the nature of the counter-ion and the crystal packing forces. In solution, the chains are dynamic. The overall structure is non-polar and hydrophobic due to the hydrocarbon chains, which surround the positive charge localized on the central nitrogen atom.

Quantitative Data on Cation Size

Direct experimental measurement of the ionic radius of a polyatomic ion like this compound is challenging due to its non-spherical shape and conformational flexibility. However, its size can be estimated using various experimental and computational techniques.

| Parameter | Value | Method |

| Molecular Formula | C20H44N+ | - |

| Molecular Weight | 298.58 g/mol | - |

| Calculated van der Waals Volume (Vvdw) | 325.36 ų | Atomic and Bond Contributions (VABC) |

| Estimated Ionic Radius | ~ 4.5 - 5.0 Å | Estimation based on related structures |

Note: The van der Waals volume was calculated using the VABC method, and the ionic radius is an estimation based on reported values for similar, smaller tetraalkylammonium cations and should be used as a guideline.

Experimental Protocols for Determining Cation Size

X-ray Crystallography for Ionic Radius Estimation

X-ray crystallography is the primary experimental method for determining the arrangement of atoms within a crystal. For ionic compounds containing the this compound cation, this technique can provide precise measurements of the inter-ionic distances between the this compound cation and its counter-ion.

Methodology:

-

Crystal Growth: Single crystals of a this compound salt (e.g., this compound bromide) of high quality are grown. This is often the most challenging step and may involve slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion techniques.

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data.

-

Ionic Radius Estimation: From the refined crystal structure, the distance between the center of the nitrogen atom of the this compound cation and the center of the counter-ion can be accurately measured. By subtracting the known ionic radius of the counter-ion, an effective ionic radius for the non-spherical this compound cation can be estimated. It is important to note that this value can be influenced by the coordination number and the specific crystal packing arrangement.

Methods for Determining van der Waals Volume

The van der Waals volume represents the volume occupied by the molecule, defined by the van der Waals radii of its outermost atoms.

Methodology based on Gas Constants:

-

Equation of State Measurements: The pressure, volume, and temperature (P, V, T) behavior of a gaseous this compound salt is measured.

-

Van der Waals 'b' Constant: The experimental data is fitted to the van der Waals equation of state: (P + a(n/V)²)(V - nb) = nRT. The parameter 'b' represents the volume occupied by one mole of the ions and is related to the van der Waals volume of the individual ions.

-

Calculation: The van der Waals volume (Vvdw) can be calculated from the 'b' constant.

Methodology based on Molar Refractivity:

-

Refractive Index Measurement: The refractive index of a solution of a this compound salt is measured at a specific wavelength.

-

Molar Refractivity Calculation: The molar refractivity (Rm) is calculated using the Lorentz-Lorenz equation.

-

Van der Waals Volume Correlation: The molar refractivity is related to the van der Waals volume of the cation.

Computational Approaches

Computational chemistry provides powerful tools to calculate the structure and properties of ions like this compound.

Methodology:

-

Molecular Modeling: A 3D model of the this compound cation is built using molecular modeling software.

-

Geometry Optimization: The geometry of the cation is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation.

-

Volume Calculation: The van der Waals volume is then calculated from the optimized geometry. Software packages often use numerical methods to compute the volume enclosed by the van der Waals surface of the molecule.

Diagrams

Caption: Logical relationship between structure, properties, and determination methods.

Caption: Workflow for estimating ionic radius from X-ray crystallography data.

An In-depth Technical Guide to Tetrapentylammonium Chloride for Researchers and Drug Development Professionals

CAS Number: 4965-17-7

This technical guide provides a comprehensive overview of tetrapentylammonium chloride, a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and analytical chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Physicochemical Properties

This compound chloride is a white, hygroscopic crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4965-17-7 | [2] |

| Molecular Formula | C₂₀H₄₄ClN | [2] |

| Molecular Weight | 334.02 g/mol | [2] |

| Melting Point | ~195 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| Vapor Density | 11.5 (vs air) | [4] |

| Purity | ≥97% to 99% (commercially available) | [2][4] |

Core Applications in Research and Drug Development

This compound chloride's utility in the scientific and pharmaceutical fields stems primarily from its function as a phase transfer catalyst and an ion-pairing reagent.

Phase Transfer Catalysis

In multiphase reaction systems, where reactants are present in immiscible phases (e.g., aqueous and organic), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. This compound chloride acts as a phase transfer catalyst by forming an ion pair with a reactant in one phase, typically the aqueous phase, and transporting it into the other phase, the organic phase, where the reaction can proceed at a much faster rate.[3] The lipophilic nature of the four pentyl chains facilitates the solubility of the ion pair in the organic solvent.[5]

A classic example of a reaction employing a phase transfer catalyst is the Williamson ether synthesis .[6][7] This reaction is crucial in drug synthesis for the formation of ether linkages, which are common structural motifs in many pharmaceutical compounds.

Caption: Workflow of this compound Chloride in Phase Transfer Catalysis.

Ion-Pair Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar or ionic analytes often exhibit poor retention on nonpolar stationary phases, leading to inadequate separation. This compound chloride can be used as an ion-pairing reagent in the mobile phase to address this issue.[8][9] It forms a neutral ion pair with an anionic analyte, increasing the hydrophobicity of the analyte and enhancing its retention on the stationary phase. This technique is particularly valuable in the analysis of acidic drugs and their metabolites in complex biological matrices.[10][11]

References

- 1. This compound chloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 2. scbt.com [scbt.com]

- 3. TETRA-N-PENTYLAMMONIUM CHLORIDE | 4965-17-7 [chemicalbook.com]

- 4. This compound chloride 99 4965-17-7 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. km3.com.tw [km3.com.tw]

- 9. jk-sci.com [jk-sci.com]

- 10. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 11. tcichemicals.com [tcichemicals.com]

In-Depth Technical Guide to the Molecular Weight of Tetrapentylammonium Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of the tetrapentylammonium ion, including its theoretical calculation and experimental determination. Detailed methodologies for key analytical techniques are provided to assist researchers in their laboratory work.

Core Data Presentation

The fundamental properties of the this compound ion are summarized in the table below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₂₀H₄₄N⁺ | (Calculated) |

| Molecular Weight ( g/mol ) | 298.58 | (Calculated) |

| Monoisotopic Mass (Da) | 298.3473 | (Calculated) |

Theoretical Molecular Weight Calculation

The molecular weight of the this compound ion is calculated by summing the atomic weights of its constituent atoms. The chemical formula for the this compound ion is C₂₀H₄₄N⁺.

-

Carbon (C): 20 atoms × 12.011 u = 240.22 u

-

Hydrogen (H): 44 atoms × 1.008 u = 44.352 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Total Molecular Weight = 240.22 + 44.352 + 14.007 = 298.579 u (amu), which is typically rounded to 298.58 g/mol .

Experimental Determination of Molecular Weight

The molecular weight of the this compound ion can be experimentally determined using several analytical techniques. The most common and accurate methods are mass spectrometry and potentiometric titration.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. From this, the molecular weight can be determined with high accuracy.

ESI is a soft ionization technique suitable for analyzing thermally labile and non-volatile compounds like quaternary ammonium (B1175870) salts.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a small amount of a this compound salt (e.g., this compound bromide) in a suitable solvent to a final concentration of approximately 1-10 µg/mL.

-

Recommended solvents include methanol (B129727), acetonitrile, or a mixture of water with an organic modifier (e.g., 50:50 acetonitrile:water) to ensure complete dissolution and compatibility with the ESI source.

-

Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Instrument Parameters (General Guidance):

-

Ionization Mode: Positive ion mode is used to detect the positively charged this compound ion.

-

Capillary Voltage: Typically set between 3.0 and 4.5 kV.

-

Cone Voltage: Ramped (e.g., 20-60 V) to control the extent of fragmentation. For simple molecular weight confirmation, a lower cone voltage is preferred to minimize fragmentation.

-

Source Temperature: Maintained around 100-150 °C.

-

Desolvation Temperature: Set between 250 and 400 °C to aid in solvent evaporation.

-

Nebulizer Gas (e.g., Nitrogen) Flow Rate: Adjusted to ensure a stable spray, typically between 0.5 and 2.0 L/min.

-

Drying Gas (e.g., Nitrogen) Flow Rate: Set to a higher flow rate, for instance, 5-12 L/min, to facilitate desolvation.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

-

The this compound ion will be detected as a singly charged ion [C₂₀H₄₄N]⁺ at an m/z value corresponding to its monoisotopic mass (approximately 298.35).

-

MALDI-TOF is another soft ionization technique that is well-suited for the analysis of a wide range of molecules, including small organic ions.

Experimental Protocol:

-

Matrix Selection and Preparation:

-

Choose a suitable matrix that absorbs the laser energy and promotes ionization of the analyte. For small molecules like the this compound ion, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

-

Prepare a saturated solution of the chosen matrix in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

-

-

Sample Preparation:

-

Dissolve the this compound salt in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (analyte:matrix) by volume.

-

-

Spotting and Crystallization:

-

Spot 1-2 µL of the analyte-matrix mixture onto the MALDI target plate.

-

Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the analyte and matrix.

-

-

Instrument Parameters (General Guidance):

-

Ionization Mode: Positive ion mode.

-

Laser Type: Typically a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm).

-

Laser Energy: Use the minimum laser energy necessary to obtain a good signal and avoid excessive fragmentation.

-

Mass Analyzer: Time-of-Flight (TOF) analyzer is commonly used.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum. The this compound ion will be observed at an m/z corresponding to its molecular weight.

-

Potentiometric Titration

Potentiometric titration can be used to determine the concentration of a this compound salt solution, and if the mass of the dissolved salt is known, the molecular weight can be calculated. This method is less direct for molecular weight determination compared to mass spectrometry but is a valuable technique for quantifying quaternary ammonium compounds.

Experimental Protocol:

-

Reagents and Equipment:

-

Titrant: A standardized solution of a suitable anionic surfactant, such as sodium lauryl sulfate (B86663) (SLS) or sodium tetraphenylborate (B1193919) (STPB), at a concentration of approximately 0.01 M.

-

Sample Solution: Accurately weigh a known mass of the this compound salt (e.g., this compound bromide) and dissolve it in deionized water to a known volume.

-

Electrodes: A surfactant-sensitive electrode or a silver/silver chloride (Ag/AgCl) reference electrode.

-

Titrator: An automatic potentiometric titrator.

-

-

Titration Procedure:

-

Pipette a known volume of the this compound salt solution into a beaker.

-

Add a sufficient volume of deionized water to ensure the electrodes are properly immersed.

-

Place the electrodes in the solution and start the titration with the standardized titrant.

-

The titrator will record the potential (in mV) as a function of the volume of titrant added.

-

-

Data Analysis:

-

The endpoint of the titration is determined from the point of maximum inflection on the titration curve (the first derivative of the potential versus volume curve).

-

Knowing the concentration and volume of the titrant at the equivalence point, and the initial volume of the sample solution, the molarity of the this compound ion solution can be calculated.

-

From the initial mass of the salt and the calculated molarity, the molecular weight of the salt can be determined. Subtracting the atomic weight of the counter-ion (e.g., Br⁻) will give the molecular weight of the this compound ion.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the molecular weight of the this compound ion.

Caption: Workflow for Molecular Weight Determination.

An In-depth Technical Guide to the Synthesis and Characterization of Tetrapentylammonium Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrapentylammonium halides, including the bromide, chloride, and iodide salts. These quaternary ammonium (B1175870) salts are valuable reagents in a variety of applications, including as phase transfer catalysts, electrolytes, and in the synthesis of pharmaceuticals and other advanced materials.[1] This document outlines detailed experimental protocols, presents key characterization data in a structured format, and provides visual representations of the synthesis and characterization workflows.

Synthesis of this compound Halides

The synthesis of this compound halides is typically achieved through the quaternization of tri-n-pentylamine with the corresponding pentyl halide. This Menschutkin reaction is a well-established method for the formation of quaternary ammonium salts. The general reaction scheme is presented below:

General Reaction Scheme:

(CH₃(CH₂)₄)₃N + CH₃(CH₂)₄X → [(CH₃(CH₂)₄)₄N]⁺X⁻

Where X = Br, Cl, or I

Experimental Protocol: Synthesis of this compound Bromide

This protocol is adapted from established methods for the synthesis of similar tetraalkylammonium halides.[2]

Materials:

-

Tri-n-pentylamine

-

Acetonitrile (B52724) (anhydrous)

-

Ethyl acetate (B1210297) (anhydrous)

-

Dichloromethane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tri-n-pentylamine (1.0 eq.) in anhydrous acetonitrile.

-

Add 1-bromopentane (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.[2]

-

Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate or an acetone (B3395972)/ether mixture.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold, anhydrous ethyl acetate or diethyl ether to remove any remaining impurities.

-

Dry the purified this compound bromide under vacuum to a constant weight.

Experimental Protocol: Synthesis of this compound Chloride

The synthesis of this compound chloride follows a similar procedure to the bromide salt, with 1-chloropentane (B165111) as the alkylating agent.

Materials:

-

Tri-n-pentylamine

-

1-Chloropentane

-

Acetonitrile (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Combine tri-n-pentylamine (1.0 eq.) and 1-chloropentane (1.1 eq.) in anhydrous acetonitrile in a round-bottom flask fitted with a reflux condenser.

-

Reflux the mixture with stirring for 48-72 hours. The reaction with chlorides is generally slower than with bromides or iodides.

-

After cooling, remove the solvent via rotary evaporation.

-

Purify the crude product by recrystallization from a mixture of anhydrous acetone and diethyl ether.[3]

-

Isolate the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Protocol: Synthesis of this compound Iodide

This compound iodide can be synthesized using 1-iodopentane (B145852) as the alkylating agent.

Materials:

-

Tri-n-pentylamine

-

1-Iodopentane

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve tri-n-pentylamine (1.0 eq.) in anhydrous ethanol.

-

Add 1-iodopentane (1.1 eq.) and stir the mixture at room temperature. The reaction with iodide is often faster and may not require heating. Monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50°C) can be applied.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Purify the product by recrystallization from ethanol or by dissolving it in a minimal amount of acetone and precipitating with diethyl ether.[3]

-

Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 35°C.[3]

Characterization of this compound Halides

The successful synthesis of this compound halides is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound Bromide | C₂₀H₄₄BrN | 378.48 | White shiny flakes[4] | 100-101[5] |

| This compound Chloride | C₂₀H₄₄ClN | 334.02 | White hygroscopic crystals[6] | ~195[7] |

| This compound Iodide | C₂₀H₄₄IN | 425.47 | White to off-white solid[8] | 135-137[9] |

Spectroscopic Data

The ¹H NMR spectra of this compound halides are characterized by signals corresponding to the protons of the four equivalent pentyl chains.

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| This compound Chloride [10] | CDCl₃ | ~3.38 (t, 8H, -N-CH₂ -), ~1.70 (m, 8H, -N-CH₂-CH₂ -), ~1.39 (m, 16H, -CH₂-CH₂ -CH₂ -), ~0.93 (t, 12H, -CH₃ ) |

| This compound Bromide | CDCl₃ | Similar shifts to the chloride salt are expected. |

| This compound Iodide [11] | CDCl₃ | Similar shifts to the chloride salt are expected. |

The ¹³C NMR spectra provide further confirmation of the structure with signals for each carbon atom in the pentyl chains.

| Compound | Solvent | Chemical Shift (δ) |

| This compound Chloride [6] | CDCl₃ | ~58.5 (-N-C H₂-), ~28.5 (-N-CH₂-C H₂-), ~22.5 (-C H₂-CH₃), ~22.0 (-CH₂-C H₂-CH₂-), ~13.9 (-C H₃) |

| This compound Bromide | CDCl₃ | Similar shifts to the chloride salt are expected. |

| This compound Iodide [11] | CDCl₃ | Similar shifts to the chloride salt are expected. |

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the this compound cation.

| Compound | Technique | m/z of Cation [(C₅H₁₁)₄N]⁺ |

| This compound Halides | ESI-MS | 298.35[12] |

The FTIR spectra of this compound halides exhibit characteristic absorption bands for C-H stretching and bending vibrations.

| Compound | Key Absorption Bands (cm⁻¹) |

| This compound Bromide | ~2955, 2930, 2870 (C-H stretching), ~1465 (C-H bending) |

| This compound Chloride [6] | Similar absorptions to the bromide salt are expected. |

| This compound Iodide | Similar absorptions to the bromide salt are expected. |

Visualized Workflows

Synthesis Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrabutylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 3. 2498-20-6 | CAS DataBase [m.chemicalbook.com]

- 4. This compound bromide | C20H44BrN | CID 70086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound BROMIDE | 866-97-7 [chemicalbook.com]

- 6. 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) | C20H44ClN | CID 78667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound chloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 8. CAS 2498-20-6: this compound iodide | CymitQuimica [cymitquimica.com]

- 9. This compound iodide for synthesis 2498-20-6 [sigmaaldrich.com]

- 10. TETRA-N-PENTYLAMMONIUM CHLORIDE(4965-17-7) 1H NMR [m.chemicalbook.com]

- 11. This compound iodide | C20H44IN | CID 17248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C20H44N+ | CID 17249 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetrapentylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrapentylammonium bromide (TPAB), a quaternary ammonium (B1175870) salt utilized as a phase-transfer catalyst and in the synthesis of specialty chemicals. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide furnishes qualitative solubility information, a detailed experimental protocol for determining solubility, and a workflow diagram to facilitate laboratory investigation.

Quantitative Solubility Data

Exhaustive searches for quantitative solubility data for this compound bromide in common organic solvents have yielded limited specific values. The available information is primarily qualitative. To facilitate direct comparison, the qualitative solubility is summarized in Table 1. Researchers are advised to use the experimental protocol provided in Section 2 to determine precise solubility values for their specific applications.

Table 1: Qualitative Solubility of this compound Bromide in Various Solvents

| Solvent | Solubility Description |

| Alcohols (e.g., Methanol, Ethanol) | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Water | Limited solubility, also reported as Soluble |

Note: The conflicting reports on water solubility (limited vs. soluble) highlight the importance of experimental determination for specific conditions, as the hydrophobic nature of the pentyl chains and the ionic nature of the salt create a complex solubility profile.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a reliable gravimetric method for determining the solubility of this compound bromide in an organic solvent of interest. This protocol is adapted from established methods for similar quaternary ammonium salts.

2.1. Materials and Apparatus

-

This compound bromide (analytical grade, dried in a vacuum oven)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatic shaker or water bath

-

Analytical balance (precision ±0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (0.45 µm PTFE or similar, compatible with the solvent)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

2.2. Procedure

-

Sample Preparation: Add an excess amount of dried this compound bromide to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure the solution is saturated.

-

Solvent Addition: Add a known mass of the organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Sample Extraction: Carefully draw a known mass of the clear, saturated supernatant into a syringe.

-

Filtration: Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporating dish. Record the exact mass of the filtered solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound bromide (a temperature well below its melting point of 100-101°C is recommended). This step should be performed in a fume hood.

-

Drying and Final Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.

2.3. Calculation of Solubility

The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.

-

Mass of dissolved TPAB (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of filtered solution) - (Mass of dissolved TPAB)

-

Solubility ( g/100g solvent): (m_solute / m_solvent) * 100

Mandatory Visualizations

The following diagram illustrates the logical workflow for the gravimetric determination of solubility as described in the experimental protocol.

In-Depth Technical Guide to the Thermal Decomposition Temperature of Tetrapentylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentylammonium salts, a class of quaternary ammonium (B1175870) compounds, are gaining increasing attention across various scientific disciplines, including in pharmaceutical development as phase transfer catalysts and ionic liquids.[1] A critical parameter governing their utility, safety, and storage is their thermal stability. This technical guide provides a comprehensive overview of the thermal decomposition of various this compound salts, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying decomposition mechanisms. Understanding the thermal decomposition temperature is paramount for defining the operational limits of these compounds in applications such as synthesis, formulation, and as active pharmaceutical ingredients (APIs).

Thermal Decomposition Data of this compound Salts

The thermal stability of this compound salts is intrinsically linked to the nature of the counter-anion. The following table summarizes the available quantitative data on the melting points and decomposition temperatures of various this compound salts. It is important to note that direct, comprehensive comparative studies under identical experimental conditions are limited in the publicly available literature, and thus the data presented is compiled from various sources.

| This compound Salt | Anion | Melting Point (°C) | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method |

| This compound Bromide | Br⁻ | 100 - 101[1] | Not specified | Not specified | Literature |

| This compound Iodide | I⁻ | 135 - 137 | Not specified | Not specified | Literature |

| This compound Triiodide | I₃⁻ | Not specified | Not specified | Not specified | DSC/TGA[2] |

Note: "Not specified" indicates that the data was not available in the cited literature under the search parameters.

The data for the closely related tetrabutylammonium (B224687) salts suggests a trend where thermal stability is significantly influenced by the anion. Generally, salts with larger, non-coordinating anions like hexafluorophosphate (B91526) and tetrafluoroborate (B81430) tend to exhibit higher thermal stability.[3] For halide salts of tetraalkylammonium cations, a general trend of decreasing thermal stability with decreasing halide size (I⁻ > Br⁻ > Cl⁻) is often observed, although this can be influenced by other factors.[3]

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible determination of the thermal decomposition temperature of this compound salts, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset and peak decomposition temperatures.

Instrumentation: A calibrated thermogravimetric analyzer is required. For analysis of the evolved gases, a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) can be coupled to the TGA outlet.[4]

Sample Preparation:

-

Ensure the this compound salt sample is a homogenous powder.

-

Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina (B75360) or platinum).[5]

TGA Analysis Parameters:

-

Atmosphere: Purge the furnace with an inert gas, such as high-purity nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.[5][6]

-

Temperature Program:

-

Data Collection: Continuously record the sample weight and temperature throughout the experiment.

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (Tonset) from the initial weight loss step. This is often calculated as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.[8]

-

Derivative Thermogravimetry (DTG) Curve: The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and to determine the enthalpy of decomposition.

Instrumentation: A calibrated differential scanning calorimeter is required.

Sample Preparation:

-

Accurately weigh 2-5 mg of the homogenous powdered sample into a hermetically sealed aluminum or other inert pan.[9]

-

Use an empty, sealed pan as a reference.[9]

DSC Analysis Parameters:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond the decomposition point observed in TGA.[9]

-

-

Data Collection: Continuously record the heat flow to the sample versus temperature.

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which often indicate decomposition. The onset temperature and peak temperature of these transitions provide valuable information about the thermal stability of the salt.

Visualization of Experimental Workflow and Decomposition Pathways

Experimental Workflow for Thermal Analysis

The logical progression for the thermal analysis of this compound salts is outlined in the following diagram.

General Decomposition Pathways of Quaternary Ammonium Salts

The thermal decomposition of quaternary ammonium salts typically proceeds through two primary mechanisms: Hofmann elimination and nucleophilic substitution (SN2). The predominant pathway is influenced by factors such as the nature of the anion, the structure of the alkyl groups, and the temperature.

Conclusion

The thermal stability of this compound salts is a critical parameter for their safe and effective use in research and drug development. While specific decomposition data for a wide range of these salts remains an area for further investigation, the established methodologies of TGA and DSC provide a robust framework for their determination. The decomposition behavior is expected to be highly dependent on the associated anion, with larger, non-coordinating anions generally imparting greater thermal stability. The primary decomposition mechanisms are understood to be Hofmann elimination and nucleophilic substitution. This guide provides the foundational knowledge and experimental protocols necessary for researchers to accurately assess the thermal properties of this compound salts, ensuring their appropriate application in various scientific endeavors.

References

- 1. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. ajer.org [ajer.org]

- 7. Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability [mdpi.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of Tetrapentylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data associated with Tetrapentylammonium hydroxide (B78521) (TPAH), compiled and presented for a technical audience. The information herein is aggregated from publicly available Safety Data Sheets (SDS) and toxicological databases to facilitate safe handling, risk assessment, and protocol development in a research and development setting.

Chemical Identification and Physical Properties

This compound hydroxide is a quaternary ammonium (B1175870) compound. It is a strong base, typically supplied as an aqueous solution.[1] Understanding its physical and chemical properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 4598-61-2 | |

| Molecular Formula | C₂₀H₄₅NO | [2][3] |

| Molecular Weight | 315.58 g/mol | [2] |

| Appearance | Typically a colorless liquid (in solution) | [3] |

| Form | Commercially available as a ~20% solution in water | |

| pH | >13 (Strong Base) | [1] |

| InChI Key | JVOPCCBEQRRLOJ-UHFFFAOYSA-M |

Hazard Identification and GHS Classification

This compound hydroxide is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.[2]

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [2] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | [4] |

GHS Pictogram:

-

corrosion GHS05

Signal Word: Danger [2]

The primary risk associated with this chemical is severe, irreversible damage to skin and eyes upon contact.[2][4] All handling procedures must be designed to prevent any direct contact.

Toxicological Data

Experimental Protocols

The hazard classifications are determined by internationally recognized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. For a substance classified as corrosive, the following test guidelines are relevant.

4.1 OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess a substance's potential to cause reversible (irritation) or irreversible (corrosion) skin damage.[6][7]

-

Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on a single experimental animal, typically an albino rabbit.[7][8]

-

Methodology:

-

Sequential Application: To minimize animal distress, a tiered or sequential approach is recommended.[8] A patch containing the substance is applied.

-

Exposure Duration: The patch is removed after set intervals (e.g., 3 minutes, 1 hour, 4 hours) to observe for corrosive effects. If corrosion is observed at any point, the test is immediately terminated.[8]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[8]

-

Classification: The severity and reversibility of the skin reactions determine the classification. Severe, irreversible damage (necrosis) leads to a corrosion classification.[6]

-

4.2 OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline evaluates the potential for a substance to cause damage when applied to the eye.[9][10]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the untreated eye serving as a control.[10][11][12]

-

Methodology:

-

Weight-of-Evidence: Before in vivo testing, a weight-of-the-evidence analysis is performed. Substances known to be severely irritating or corrosive to skin are presumed to be corrosive to the eye, and no further testing is needed.[9][11]

-

Single Animal Test: The test is initially performed on a single animal. The use of topical anesthetics and systemic analgesics is recommended to minimize pain.[9][10]

-

Observation: Lesions of the cornea, iris, and conjunctiva are scored at 1, 24, 48, and 72 hours after application.[10]

-

Confirmation: If a corrosive effect is not observed, the test may be confirmed in up to two additional animals. If severe irritation or corrosion is seen in the first or second animal, the test is terminated.[10][11]

-

Workflows and Logical Relationships

5.1 Hazard Response and First Aid Workflow

The following diagram illustrates the logical workflow from hazard identification to first aid response for an exposure incident involving this compound hydroxide.

Caption: Logical flow from hazard identification to first aid for TPAH.

5.2 Spill Response Protocol

This diagram outlines the necessary steps for responding to a spill of this compound hydroxide solution.

Caption: Step-by-step workflow for responding to a TPAH spill.

Handling and Storage

-

Handling: Always work in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield. Avoid generating aerosols or mists.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong acids and oxidizing agents.[14]

Conclusion

This compound hydroxide is a corrosive chemical that demands rigorous safety protocols. Its primary danger lies in its ability to cause severe, irreversible burns to the skin and eyes. All personnel must be thoroughly trained on its hazards and the appropriate emergency response procedures. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. - Division of Research Safety | Illinois [drs.illinois.edu]

- 2. This compound hydroxide | C20H45NO | CID 14325059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. chemos.de [chemos.de]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Spectroscopic Data of Tetrapentylammonium

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tetrapentylammonium. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound salts. This quantitative data is essential for the structural elucidation and characterization of this quaternary ammonium (B1175870) compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Chloride

| Protons | Chemical Shift (δ) in ppm |

| -N⁺-(CH₂ -CH₂-CH₂-CH₂-CH₃)₄ | 3.38 |

| -N⁺-(CH₂-CH₂ -CH₂-CH₂-CH₃)₄ | 1.71 |

| -N⁺-(CH₂-CH₂-CH₂ -CH₂-CH₃)₄ | 1.39 |

| -N⁺-(CH₂-CH₂-CH₂-CH₂ -CH₃)₄ | 1.39 |

| -N⁺-(CH₂-CH₂-CH₂-CH₂-CH₃ )₄ | 0.93 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound Bromide

| Carbon Atom | Chemical Shift (δ) in ppm |

| -N⁺-(CH₂ -CH₂-CH₂-CH₂-CH₃)₄ | 58.6 |

| -N⁺-(CH₂-CH₂ -CH₂-CH₂-CH₃)₄ | 23.9 |

| -N⁺-(CH₂-CH₂-CH₂ -CH₂-CH₃)₄ | 22.0 |

| -N⁺-(CH₂-CH₂-CH₂-CH₂ -CH₃)₄ | 21.8 |

| -N⁺-(CH₂-CH₂-CH₂-CH₂-CH₃ )₄ | 13.9 |

Solvent: Not specified in the primary data source.

Table 3: IR Spectroscopic Data for this compound Bromide

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (asymmetric, -CH₃) |

| ~2930 | C-H stretch (asymmetric, -CH₂) |

| ~2870 | C-H stretch (symmetric, -CH₃) |

| ~2860 | C-H stretch (symmetric, -CH₂) |

| ~1465 | C-H bend (scissoring, -CH₂) |

| ~1380 | C-H bend (symmetric, -CH₃) |

| ~960 | C-N stretch (quaternary ammonium) |

Sample Preparation: KBr pellet or solution in an appropriate solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. Below are generalized protocols for acquiring NMR and IR spectra of this compound salts, based on standard laboratory practices.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound salt.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrumentation and Data Acquisition:

-

The data presented was acquired on spectrometers operating at frequencies ranging from 60 MHz to 500 MHz.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).[1]

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.[2]

-

In an agate mortar, grind 1-2 mg of the this compound salt with approximately 100-200 mg of the dry KBr.[3] The mixture should be homogenous.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Average multiple scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Hydrophobic Character of the Tetrapentylammonium Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapentylammonium (TPeA) cation, a quaternary ammonium (B1175870) compound, possesses significant hydrophobic characteristics that are pivotal to its applications in various scientific and industrial domains. Its bulky, nonpolar alkyl chains surrounding a central positively charged nitrogen atom create a unique amphiphilic nature, driving its interaction with non-aqueous phases and biological membranes. This technical guide provides an in-depth analysis of the hydrophobicity of the this compound cation, detailing quantitative measures, experimental protocols for its determination, and the implications of its hydrophobic character.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a chemical entity is a critical determinant of its behavior in multiphasic systems, including biological environments. It governs processes such as membrane permeability, protein binding, and formulation characteristics. For ionic species like the this compound cation, hydrophobicity is often quantified by its partitioning behavior between an aqueous and a non-polar organic phase.

| Parameter | Value | Method | Source |

| XLogP3-AA | 7.4 | Computed | PubChem CID 17249 |

It is a well-established trend that for homologous series of symmetrical tetraalkylammonium ions, the hydrophobicity increases with the length of the alkyl chains. This is further supported by thermodynamic studies, which have shown that the heat capacity of hydration for tetraalkylammonium bromides increases almost linearly up to this compound bromide, indicative of significant hydrophobic hydration.[1]

Experimental Protocols for Hydrophobicity Determination

Precise experimental determination of the hydrophobicity of ionic compounds like the this compound cation requires specialized methodologies. The following sections detail the key experimental protocols that can be employed.

Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most widely recognized "gold standard" for determining the partition coefficient (logP for neutral compounds, logD for ionizable compounds)[2][3].

Principle: This method directly measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution. For an ionic species like the this compound cation, the distribution is dependent on the counter-ion and the presence of other ions in the aqueous phase.

Detailed Methodology:

-

Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Standard Solution Preparation: A stock solution of a this compound salt (e.g., this compound bromide) of known concentration is prepared in the aqueous phase.

-

Partitioning: A precise volume of the this compound salt solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel or a suitable vial.

-

Equilibration: The mixture is shaken for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for the equilibrium of the this compound cation between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be employed to expedite this process.

-

Concentration Analysis: The concentration of the this compound cation in both the n-octanol and aqueous phases is determined. Due to the lack of a chromophore in the this compound cation, direct UV-Vis spectrophotometry is not feasible. Instead, techniques such as potentiometric titration or ion-pair chromatography can be used for quantification.

-

Calculation of logD: The distribution coefficient (D) is calculated as the ratio of the concentration of the this compound cation in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value yields the logD.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an indirect method for estimating hydrophobicity by measuring the retention time of a compound on a non-polar stationary phase[4][5].

Principle: The retention of a solute in RP-HPLC is primarily governed by its hydrophobic interactions with the stationary phase (e.g., C18-silica). A longer retention time indicates greater hydrophobicity. For ionic species, ion-pairing reagents are often added to the mobile phase to neutralize the charge and enhance retention[6].

Detailed Methodology:

-

System Setup: An HPLC system equipped with a C18 column, a pump, an injector, and a suitable detector (e.g., a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), as TPeA lacks a UV chromophore) is used.

-

Mobile Phase Preparation: A series of mobile phases with varying compositions of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) are prepared. An ion-pairing agent, such as trifluoroacetic acid (TFA), may be included.

-

Calibration: A set of standard compounds with known logP values are injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time for each standard is recorded.

-

Sample Analysis: A solution of the this compound salt is injected under the same conditions, and its retention time is measured.

-

Data Analysis: A calibration curve is constructed by plotting the logarithm of the retention factor (k') for the standards against their known logP values. The logP of the this compound cation can then be interpolated from this curve using its measured retention factor. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.

Potentiometric Titration for Concentration Determination

For accurate logP/logD determination using the shake-flask method, a precise method for quantifying the this compound cation in each phase is essential. Potentiometric titration is a suitable technique for this purpose[7][8].

Principle: This method involves the titration of the cationic this compound species with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate (B86663). The endpoint of the titration is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant is added.

Detailed Methodology:

-

Apparatus: An automatic titrator equipped with a surfactant-sensitive electrode and a reference electrode is used.

-

Titrant Preparation: A standard solution of sodium lauryl sulfate is prepared and its concentration is accurately determined.

-

Sample Preparation: An aliquot of the aqueous or n-octanol phase (after appropriate dilution and solvent exchange if necessary) containing the this compound cation is placed in a titration vessel. The pH is adjusted, typically to around 10, to ensure complete ionization of the titrant.

-

Titration: The sample is titrated with the standardized sodium lauryl sulfate solution. The potential is monitored as a function of the volume of titrant added.

-

Endpoint Determination: The equivalence point, where all the this compound cations have been complexed by the anionic surfactant, is determined from the inflection point of the titration curve.

-

Concentration Calculation: The concentration of the this compound cation in the original sample is calculated based on the volume of titrant used to reach the equivalence point.

Implications for Drug Development and Research

The pronounced hydrophobicity of the this compound cation has several important implications:

-

Drug Delivery: The hydrophobic nature of TPeA can be exploited in drug delivery systems. It can form ion pairs with anionic drug molecules, increasing their overall lipophilicity and enhancing their ability to permeate biological membranes.

-

Interaction with Biological Membranes: The hydrophobic alkyl chains of the TPeA cation can readily insert into the lipid bilayer of cell membranes. This interaction can lead to changes in membrane fluidity and permeability, which is a key consideration in toxicology and pharmacology.

-

Phase-Transfer Catalysis: In organic synthesis, the ability of TPeA to partition into organic phases allows it to act as a phase-transfer catalyst, transporting anionic reactants from an aqueous phase into an organic phase where the reaction occurs.

-

Biocidal Activity: The membrane-disrupting properties of hydrophobic quaternary ammonium compounds contribute to their use as antimicrobial agents.

Logical Relationships in Hydrophobicity and Applications

Conclusion

The this compound cation is a highly hydrophobic molecule, a characteristic primarily dictated by its four pentyl chains. This property can be quantitatively estimated using computational methods and experimentally determined through techniques such as the shake-flask method and RP-HPLC. The hydrophobicity of the TPeA cation is the cornerstone of its utility in diverse applications, ranging from enhancing drug delivery to its role as a phase-transfer catalyst. A thorough understanding of its hydrophobic nature is essential for harnessing its potential in research and development.

References

- 1. Temperature and length scale dependence of tetraalkylammonium ion solvation in water, formamide, and ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Factors affecting the retention of quaternary ammonium ions in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structures of Tetrapentylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various tetrapentylammonium salts. The information contained herein is intended to serve as a valuable resource for researchers and professionals in the fields of crystallography, materials science, and drug development, offering detailed insights into the solid-state arrangements of these quaternary ammonium (B1175870) compounds.

Introduction

This compound salts are a class of quaternary ammonium compounds characterized by a central nitrogen atom bonded to four pentyl groups, with an associated counter-anion. These salts are utilized in a variety of applications, including as phase-transfer catalysts, electrolytes, and structure-directing agents in the synthesis of porous materials.[1][2] A thorough understanding of their crystal structures is paramount for elucidating structure-property relationships and for the rational design of new materials with tailored functionalities. This guide summarizes the available crystallographic data for this compound bromide, iodide, and a chloride complex, and provides detailed experimental protocols for their synthesis, crystallization, and structural analysis.

Crystallographic Data

The following tables summarize the key crystallographic parameters for selected this compound salts.

Table 1: Crystallographic Data for this compound Bromide

| Parameter | Value |

| Chemical Formula | C₂₀H₄₄BrN |

| Crystal System | Orthorhombic |

| Space Group | Ccca |

| a (Å) | 10.5034 |

| b (Å) | 22.9748 |

| c (Å) | 9.2342 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2226.9 |

| Z | 4 |

| Citation | [3] |

Table 2: Crystallographic Data for Orthorhombic this compound Iodide

| Parameter | Value |

| Chemical Formula | C₂₀H₄₄IN |

| Crystal System | Orthorhombic |

| Space Group | Ccca |

| a (Å) | 10.811 |

| b (Å) | 22.771 |

| c (Å) | 9.500 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2337.9 |

| Z | 4 |

| Citation | [4] |

Table 3: Crystallographic Data for this compound Chloride in a Complex with rac-1,1′-Bi-2-naphthol and Acetonitrile

| Parameter | Value |

| Chemical Formula | C₂₀H₄₄ClN · C₂₀H₁₄O₂ · C₂H₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5728 |

| b (Å) | 21.5734 |

| c (Å) | 14.1231 |

| α (°) | 90 |

| β (°) | 109.2852 |

| γ (°) | 90 |

| Volume (ų) | 3903.35 |

| Z | 4 |

| Citation | [5] |

Note: The crystallographic data for this compound chloride is derived from its co-crystal with rac-1,1′-bi-2-naphthol and acetonitrile, as data for the pure salt was not available.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound salts.

Synthesis and Crystallization

The synthesis of this compound halides typically proceeds via a Menshutkin reaction, involving the quaternization of a tertiary amine with an alkyl halide.

3.1.1. Synthesis of this compound Bromide

This protocol is based on the general method for synthesizing quaternary ammonium bromides.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tripentylamine (1 equivalent) and 1-bromopentane (B41390) (1.1 equivalents) in a suitable solvent such as acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound bromide, which is often a solid or a viscous oil.

-

Crystallization: Purify the crude product by recrystallization.[1][2]

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as acetone (B3395972) or a mixture of acetone and diethyl ether.[2]

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

3.1.2. Synthesis of this compound Iodide

The synthesis of this compound iodide follows a similar procedure to the bromide salt, with 1-iodopentane (B145852) used as the alkylating agent.

-

Reaction Setup: Combine tripentylamine (1 equivalent) and 1-iodopentane (1.1 equivalents) in a round-bottom flask with a suitable solvent like acetonitrile.

-

Reaction Conditions: Reflux the mixture with stirring for 24-48 hours.

-

Isolation and Crystallization: After cooling, remove the solvent in vacuo. The crude this compound iodide can be purified by recrystallization from ethanol (B145695) or a mixture of acetone and diethyl ether to obtain single crystals.[6]

Single-Crystal X-ray Diffraction

The following is a general protocol for the determination of a small molecule crystal structure using a single-crystal X-ray diffractometer.

-

Crystal Selection and Mounting:

-

Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) and quality (transparent, no visible cracks or defects) under a polarizing microscope.

-

Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform an initial set of diffraction image scans to determine the unit cell parameters and the crystal's orientation matrix.

-

Based on the unit cell and crystal system, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections.

-

Collect the full diffraction dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

-

Apply corrections for various experimental factors, including Lorentz factor, polarization, and absorption.

-

Determine the space group of the crystal based on the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the initial structural model against the experimental diffraction data using a least-squares minimization algorithm.

-

In the initial stages, refine the atomic positions and isotropic displacement parameters.

-

In the later stages, introduce anisotropic displacement parameters for non-hydrogen atoms.

-

Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Continue the refinement until the model converges, as indicated by minimal shifts in the refined parameters and satisfactory agreement between the observed and calculated structure factors (low R-factor).

-

Workflow Diagram

The following diagram illustrates the general workflow for determining the crystal structure of a this compound salt.

References

- 1. This compound bromide | 866-97-7 | Benchchem [benchchem.com]

- 2. This compound BROMIDE | 866-97-7 [chemicalbook.com]

- 3. This compound bromide | C20H44BrN | CID 70086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. This compound iodide | C20H44IN | CID 17248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetrapentylammonium: An Examination of Its Physicochemical and Electrochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapentylammonium (TPA) is a quaternary ammonium (B1175870) salt with a wide range of applications in electrochemistry and physical chemistry. This technical guide provides a concise overview of the known properties of TPA, with a focus on its behavior in various solutions and its utility as an electrolyte. While "novel" properties in the context of drug development are not prominently featured in current literature, this document consolidates existing data on its fundamental characteristics, which may inform future research endeavors.

Physicochemical Properties of this compound Salts

The properties of this compound are significantly influenced by the counter-ion and the solvent. The following tables summarize key quantitative data for various TPA salts.

Table 1: Molar Volumes and Viscosity B-coefficients of this compound Salts in N,N-Dimethylformamide

| Salt | Partial Molar Volume at Infinite Dilution (cm³/mol) | Viscosity B-coefficient (dm³/mol) |

| TPA ClO₄ | 336.5 | 0.90 |

| TPA I | 339.2 | 0.93 |

| TPA Br | 332.6 | 0.93 |

| TPA Cl | 328.7 | 0.92 |

Table 2: Physical Properties of this compound Bromide (TPABr) in Water and Aqueous Guanidine Hydrochloride

| Property | Value in Water | Value in 6 M Guanidine Hydrochloride |